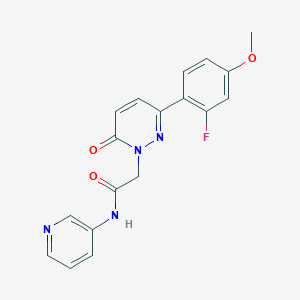

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Description

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a pyridazinone-based acetamide derivative with a molecular formula of C₂₁H₂₈FN₃O₃ and a molecular weight of 389.47 g/mol . Its structure comprises a pyridazinone core substituted with a 2-fluoro-4-methoxyphenyl group at the 3-position and an acetamide side chain terminating in a pyridin-3-yl moiety.

Properties

IUPAC Name |

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3/c1-26-13-4-5-14(15(19)9-13)16-6-7-18(25)23(22-16)11-17(24)21-12-3-2-8-20-10-12/h2-10H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANTZMOQOJBEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, including a pyridazine ring and various substituents, is being investigated for its efficacy against cancer and other diseases.

- Molecular Formula : C19H17FN4O3

- Molecular Weight : 368.4 g/mol

- CAS Number : 1232796-12-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their functions. The presence of the fluoro-methoxyphenyl group enhances the binding affinity to these targets, potentially leading to significant biological effects.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. It has been evaluated against various cancer cell lines using standard protocols. The results indicate that the compound exhibits varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| SK-OV-3 (Ovarian) | 5.0 | Moderate sensitivity |

| NCI-H460 (Lung) | 10.0 | Low sensitivity |

| DU-145 (Prostate) | 7.5 | Moderate sensitivity |

| MDA-MB-468 (Breast) | 4.0 | High sensitivity |

The compound showed notable activity against the SK-OV-3 ovarian cancer cell line, indicating its potential as a therapeutic agent in oncology .

Mechanistic Studies

Further mechanistic studies revealed that the compound inhibits tubulin polymerization, a critical process in cell division. The inhibition of tubulin assembly was quantified, showing an IC50 value of approximately 1.1 µM, suggesting a strong potential for disrupting cancer cell proliferation .

Case Studies

A notable case study involved screening this compound among a library of anticancer agents on multicellular spheroids, which are more representative of in vivo conditions than traditional monolayer cultures. The results indicated that the compound effectively reduced spheroid growth, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide ()

- Structural Differences: The phenyl substituent at the pyridazinone 3-position is 4-fluorophenyl instead of 2-fluoro-4-methoxyphenyl. The acetamide terminates in a pyridin-2-yl group rather than pyridin-3-yl.

- The pyridin-2-yl group may influence hydrogen-bonding interactions compared to the pyridin-3-yl isomer .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) ()

- Structural Differences: Incorporates a 4-(4-fluorophenyl)piperazinyl group on the pyridazinone core. The acetamide is linked to an antipyrine (pyrazolone) moiety.

- Implications: The piperazinyl group enhances solubility and may improve CNS penetration due to its basic nitrogen .

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid ()

- Structural Differences :

- Lacks the acetamide side chain and pyridin-3-yl group.

- Substituted with a 4-methoxyphenyl group.

- Implications :

Pharmacological and Physicochemical Properties

Key Observations:

- Electron Effects : The 2-fluoro-4-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may optimize π-π stacking and hydrophobic interactions in enzyme binding pockets .

- Bioavailability: The pyridin-3-yl acetamide terminus enhances solubility compared to non-aromatic amides (e.g., ’s N-(4-bromophenyl) derivatives) .

- Selectivity : Structural analogues with piperazinyl or antipyrine groups () exhibit broader receptor engagement but may suffer from off-target effects compared to the simpler target compound .

Q & A

Q. What are the key considerations for optimizing synthetic routes for pyridazine-acetamide derivatives?

- Methodological Answer : Synthetic optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalysts) and purification techniques. For example, substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) can enhance nucleophilic displacement of halogens, as seen in the synthesis of structurally similar intermediates . Condensation reactions with cyanoacetic acid derivatives require activating agents like EDCI or DCC to form stable amide bonds, followed by recrystallization or column chromatography for purification . Reaction monitoring via TLC or HPLC ensures intermediate stability and completion.

Q. How can spectroscopic techniques be systematically applied to characterize this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyridazine ring substitution pattern and acetamide connectivity. For example, aromatic protons in the 2-fluoro-4-methoxyphenyl group appear as distinct doublets in the δ 6.8–7.5 ppm range, while the pyridin-3-yl moiety shows characteristic splitting patterns . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion), and FT-IR identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data for pyridazine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or compound stability. Implement dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) to confirm selectivity. For instance, if antiproliferative activity is inconsistent, validate via ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., caspase-3 activation) . Replicate studies under controlled oxygen levels (e.g., hypoxia vs. normoxia) to assess environmental impacts on efficacy. Statistical tools like ANOVA or mixed-effects models account for batch-to-batch variability in synthetic yields .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?

- Methodological Answer : SAR analysis should prioritize substituent effects on the pyridazine core and acetamide linker. For example:

- Fluorine substitution : Compare 2-fluoro vs. 4-fluoro analogs to evaluate electronic effects on receptor affinity.

- Methoxy positioning : Test 4-methoxy vs. 3-methoxy variants to determine steric influences .

- Pyridine ring substitution : Replace pyridin-3-yl with pyridin-2-yl to assess hydrogen-bonding interactions.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases), followed by surface plasmon resonance (SPR) for kinetic validation .

Q. What methodologies assess the environmental stability and ecotoxicological impact of this compound?

- Methodological Answer : Conduct hydrolysis studies under varying pH (3–9) and temperatures (25–50°C) to estimate degradation half-lives. Use LC-MS/MS to identify breakdown products . For ecotoxicity, perform Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201) to determine EC₅₀ values. Bioconcentration factors (BCF) can be modeled using logP values (e.g., EPI Suite) or measured via fish exposure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.